1-Chloropropan-2-amine hydrochloride

Catalog No.
S920261
CAS No.
5968-21-8
M.F
C19H19N3O5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropropan-2-amine hydrochloride

CAS Number

5968-21-8

Product Name

1-Chloropropan-2-amine hydrochloride

IUPAC Name

1-chloropropan-2-amine;hydrochloride

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C3H8ClN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H

InChI Key

MEWVQHIBIOXESJ-UHFFFAOYSA-N

SMILES

CC(CCl)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

1-Chloropropan-2-amine hydrochloride is an organic compound with the molecular formula C₃H₉Cl₂N and a molecular weight of approximately 130.02 g/mol. This compound is notable for its structural characteristics, particularly the presence of a chlorine atom and an amine functional group, which contribute to its reactivity and utility in various chemical processes. It is typically encountered as a white crystalline solid, soluble in water, and has applications across multiple scientific fields, including chemistry and biology .

Due to the lack of specific research on 1-Chloropropan-2-amine hydrochloride, its mechanism of action in any biological system is unknown.

General Safety Practices:

  • When handling unknown chemicals, it is advisable to consult a safety data sheet (SDS) if available.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat when handling chemicals.
  • Work in a well-ventilated fume hood.

Synthesis and Characterization:

1-Chloropropan-2-amine hydrochloride is a chemical compound with the formula C₃H₉Cl₂N. It is a white crystalline solid that is soluble in water and methanol. The synthesis of 1-Chloropropan-2-amine hydrochloride involves the reaction of propan-2-amine with hydrochloric acid. The characterization of this compound is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that 1-Chloropropan-2-amine hydrochloride may have potential applications in various scientific fields, including:

  • Organic chemistry: As a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
  • Medicinal chemistry: As a potential precursor for the development of new drugs, due to the presence of a reactive chlorine atom that can be readily substituted.
  • Material science: As a component in the development of new materials, such as polymers and ionic liquids.

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of various amines.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized to form aldehydes or ketones, or reduced to yield secondary or tertiary amines.
  • Condensation Reactions: It can react with carbonyl compounds to produce imines or other condensation products .

Common Reagents and Conditions

  • Nucleophiles: Sodium hydroxide or potassium hydroxide.
  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Research indicates that 1-chloropropan-2-amine hydrochloride exhibits biological activity that makes it relevant for pharmacological studies. Its ability to penetrate the blood-brain barrier suggests potential neuroactive properties. Additionally, it has been studied for its interactions with various enzymes and biochemical pathways, highlighting its importance in biological research .

The synthesis of 1-chloropropan-2-amine hydrochloride can be achieved through several methods:

  • Reaction of 1-Chloropropane with Ammonia: This method involves treating 1-chloropropane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt.
    • Conditions: Moderate temperatures (25-50°C) and the use of aqueous or organic solvents like ethanol or methanol are typical. Acid catalysts such as hydrochloric acid are often employed.
  • Industrial Production: In industrial settings, large-scale reactors are used along with automated systems to ensure high yield and purity through continuous flow processes .

1-Chloropropan-2-amine hydrochloride finds diverse applications:

  • Chemical Synthesis: It serves as a building block for synthesizing various organic compounds and intermediates.
  • Biochemical Research: The compound is utilized in studies involving enzyme interactions and biochemical pathways.
  • Industrial Uses: It is applied in the production of specialty chemicals and materials .

Studies on interaction profiles reveal that 1-chloropropan-2-amine hydrochloride interacts with various biological molecules, impacting enzymatic activities and potentially influencing metabolic pathways. Its ability to cross biological membranes makes it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-chloropropan-2-amine hydrochloride. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
2-Chloropropan-1-amine HydrochloridePositional isomer with different reactivityReacts differently due to chlorine position
3-Chloropropan-1-amine HydrochlorideAnother positional isomerExhibits distinct chemical behavior
1-Bromopropan-2-amine HydrochlorideBromine replaces chlorineGenerally more reactive due to bromine

Uniqueness

The uniqueness of 1-chloropropan-2-amine hydrochloride lies in its specific reactivity patterns and the stability of its hydrochloride salt form. The presence of a chlorine atom at a specific position contributes to its distinct chemical properties compared to its isomers and related compounds .

XLogP3

2.1

Wikipedia

ZINC00892980

Dates

Modify: 2023-08-15

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